molecular formula C7H10F4O2 B2573848 2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol CAS No. 39645-37-9

2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol

Cat. No.: B2573848
CAS No.: 39645-37-9
M. Wt: 202.149
InChI Key: NYMHWWFIHCSQFE-UHFFFAOYSA-N
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Description

2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol is a fluorinated organic compound with the molecular formula C7H10F4O2 and a molecular weight of 202.15 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with tetrafluoro groups and a hydroxymethyl group, making it a unique structure in the realm of fluorinated compounds.

Preparation Methods

The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve the high degree of fluorination required for this compound.

Chemical Reactions Analysis

2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, making it a potent modulator of enzyme activity and receptor binding. The pathways involved may include alterations in metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Compared to other fluorinated compounds, 2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol stands out due to its unique cyclobutyl ring structure and the specific arrangement of fluorine atoms. Similar compounds include:

Properties

IUPAC Name

2-[2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F4O2/c8-6(9)3-5(4-13,1-2-12)7(6,10)11/h12-13H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMHWWFIHCSQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)(CCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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